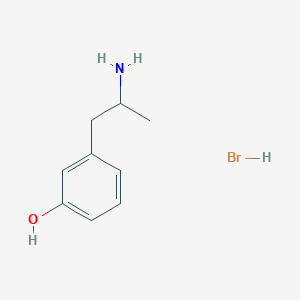

3-(2-Aminopropyl)phenol Hydrobromide

Overview

Description

3-(2-Aminopropyl)phenol Hydrobromide is a chemical compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a phenol group and an aminopropyl side chain, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of 3-(2-Aminopropyl)phenol Hydrobromide, also known as Hydroxyamphetamine, is the adrenergic nerve terminals . These nerve terminals play a crucial role in the release of norepinephrine, a neurotransmitter involved in the regulation of various physiological processes such as attention, emotions, sleeping, dreaming, and learning .

Mode of Action

Hydroxyamphetamine is an indirect acting sympathomimetic agent . It interacts with its targets, the adrenergic nerve terminals, causing the release of norepinephrine . This interaction results in mydriasis, the dilation of the pupils .

Pharmacokinetics

The pharmacokinetics of Hydroxyamphetamine are primarily related to its local use as an ophthalmic solution . As such, its absorption, distribution, metabolism, and excretion (ADME) properties are intended for local use only . The impact on bioavailability is therefore localized to the site of application, the eyes .

Result of Action

The primary result of Hydroxyamphetamine’s action is mydriasis , or the dilation of the pupils . This is used for diagnostic purposes, particularly in the diagnosis of Horner’s syndrome, which is characterized by nerve lesions . The dilation of the pupils allows for a more thorough examination of the eyes .

Action Environment

The action, efficacy, and stability of Hydroxyamphetamine are influenced by various environmental factors. As an ophthalmic solution, it is subject to factors such as storage conditions and the patient’s eye health. It is recommended to preserve Hydroxyamphetamine in well-closed, light-resistant containers . Furthermore, the patient’s eye health, including factors such as intraocular pressure and the presence of other eye conditions, may influence the drug’s efficacy .

Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds, a group to which this compound belongs, are secondary metabolites synthesized by plants, animals, fungi, and bacteria

Cellular Effects

It is known that phenolic compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that the compound is used in ophthalmic solutions, where it causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis .

Metabolic Pathways

It is known that phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that phenolic compounds can interact with various transporters and binding proteins .

Subcellular Localization

It is known that phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2-Aminopropyl)phenol Hydrobromide typically involves a multi-step synthetic process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including propylene oxide addition, methanesulfonic acid treatment, and ammonia methanol reaction. The final step involves the addition of hydrobromic acid to yield this compound .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The method involves the same basic steps but with adjustments in reaction conditions to improve efficiency. For example, the use of specific catalysts and solvents can enhance the reaction rates and yields, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropyl)phenol Hydrobromide undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to various substituted phenol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated phenol derivatives .

Scientific Research Applications

3-(2-Aminopropyl)phenol Hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

4-Hydroxyamphetamine: Similar in structure but with a hydroxyl group at the para position.

3-(2-Aminopropyl)phenol: The base compound without the hydrobromide addition.

2-Aminothiazole-Based Compounds: These compounds share similar biological activities and are used in various therapeutic applications.

Uniqueness

3-(2-Aminopropyl)phenol Hydrobromide is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner. Its ability to release norepinephrine makes it particularly useful in medical diagnostics and therapeutic applications .

Properties

IUPAC Name |

3-(2-aminopropyl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.BrH/c1-7(10)5-8-3-2-4-9(11)6-8;/h2-4,6-7,11H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBIZADMZLFAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-33-3 | |

| Record name | Gepefrine hydrobromide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GEPEFRINE HYDROBROMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12X3X9361J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.